(1S)-(-)-樟脑酸酰胺

描述

“(1S)-(-)-Camphanic acid amide” is a type of amide . Amides are a class of nitrogen-containing compounds related to ammonia and amines . They are formed by replacing the hydroxyl group (OH) of an acid by an amino group (NR2, in which R may represent a hydrogen atom or an organic combining group such as methyl, CH3) .

Synthesis Analysis

Amides are usually prepared by the reaction of an amine with an acid chloride . Ammonia, monosubstituted amines, and disubstituted amines all undergo this reaction . Another method is the direct amidation of esters with amines .

Molecular Structure Analysis

Amides have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . The amide functional group is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .

Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .

科学研究应用

手性N-酰基亚胺离子的形成

已经使用了樟脑酸酰胺来生成手性N-酰基亚胺离子,这是有机合成中的一个关键中间体。这种离子已成功地被各种硅烷亲核试剂捕获,导致高对映选择性的二对映体形成 (Wanner, Praschak, & Nagel, 1990)。

二对映异构酰胺的构象研究

关于(1S,3R)-樟脑酸二对映异构酰胺的构象和构型的研究为分子相互作用提供了见解。使用核磁共振数据和MM2计算的研究揭示了这些化合物中α-芳基乙基基团如何采用不同的绝对构象,有助于我们理解立体化学 (Hameršak, Selestrin, Lesac, & Sunjic, 1998)。

重排反应中的立体化学分析

在一项研究中,研究了热2-氮杂Cope重排反应的立体化学过程,(1S)-(-)-樟脑酸酰胺对于确定反应产物的绝对构型至关重要。这种研究对于理解有机化学中的反应机制至关重要 (Müller, Toujas, & Bernardinelli, 2000)。

振动光谱和圆二色性研究

该化合物已成为振动吸收和圆二色性(VCD)研究的对象,为光谱学领域做出了贡献。这些研究提供了关于不同溶液中(1S,3R)-樟脑酸的分子结构和行为的宝贵信息 (Buffeteau, Cavagnat, Bouchet, & Brotin, 2007)。

立体异构分离的衍生试剂

与樟脑酸酰胺密切相关的樟脑酸氯化物已被用作生物基质中的外消旋药物和立体异构代谢物的分离强大衍生试剂。这表明了该化合物在药物分析中的重要性 (Licea-Perez, Wang, Rodgers, Bowen, Fang, Szapacs, & Evans, 2015)。

不对称反应中的催化作用

在催化领域,从(1S)-7,7-二甲基双环庚烷-1-羧酸-2-酮制备的新手性酰胺醇已被用作不对称加成反应中的催化剂。这展示了樟脑酸衍生物在对映选择性合成中的应用 (Jian, 2007)。

水介质中酰胺键的形成

使用樟脑酸等化合物研究水介质中酰胺形成的机制有助于生物共轭化学。了解这些机制对于在制药和生物科学中开发更有效的合成方法至关重要 (Nakajima & Ikada, 1995)。

自运动研究

樟脑酸已被研究其在水表面的自运动,为表面化学和分子结构与表面活性剂相互作用提供了见解。这项研究对于开发新型材料和理解动态分子系统具有重要意义 (Nakata & Kirisaka, 2006)。

作用机制

Mode of Action

For instance, some amides are known to inhibit FAAH-1 activity, leading to an increase in the levels of AEA and related fatty acid amides . This can result in greater pharmacological efficiency with significantly lowered toxicity and ulcerogenic activity .

Biochemical Pathways

The biochemical pathways affected by (1S)-(-)-Camphanic acid amide are likely related to the metabolism of fatty acid amides. The inhibition of FAAH-1 can lead to an increase in the levels of AEA and related fatty acid amides . This can affect various biochemical pathways, including those involved in pain and inflammation . Additionally, the cis-trans isomerization of amide bonds can lead to a wide range of structural and functional changes in proteins .

Pharmacokinetics

For instance, the rate of absorption, distribution, metabolism, and excretion (ADME) can be affected by the chemical structure of the amide, the presence of other drugs, and the patient’s physiological condition .

Result of Action

The result of the action of (1S)-(-)-Camphanic acid amide is likely related to its inhibition of FAAH-1. This can lead to an increase in the levels of AEA and related fatty acid amides, which can have various effects at the molecular and cellular level. For instance, it can lead to changes in pain and inflammation pathways .

Action Environment

The action, efficacy, and stability of (1S)-(-)-Camphanic acid amide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the amide, which can influence its interaction with its target . Additionally, the presence of other drugs can affect the pharmacokinetics of the amide .

属性

IUPAC Name |

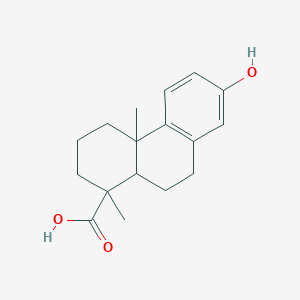

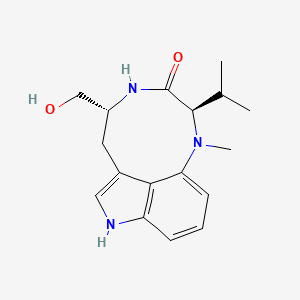

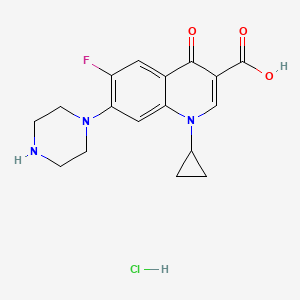

(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNYFRWPFCGSF-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)